molecular formula C₄¹³C₆H₁₁N₃O B1152699 (R,S)-N-Nitroso Anatabine-13C6

(R,S)-N-Nitroso Anatabine-13C6

Cat. No.: B1152699
M. Wt: 195.17
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Framework of Tobacco-Specific Nitrosamines in Chemical Research

Tobacco-specific nitrosamines (TSNAs) are a group of compounds primarily formed from the nitrosation of tobacco alkaloids, such as nicotine (B1678760) and related compounds. acs.orgresearchgate.net These compounds are of significant interest in chemical research due to their presence in tobacco products and their established roles as carcinogens. nih.govnih.gov The formation of TSNAs can occur during the curing, fermentation, and processing of tobacco, as well as during the burning of tobacco products. nih.govnih.gov

The most extensively studied TSNAs include N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), both of which are recognized for their carcinogenic properties. researchgate.netnih.gov Other notable TSNAs include N'-nitrosoanabasine (NAB) and N'-nitrosoanatabine (NAT). acs.orgnih.gov Research has shown that NNN and NAT are typically the most abundant TSNAs found in both tobacco filler and smoke. acs.org

The levels of these compounds can vary significantly depending on the type of tobacco and the processing methods used. For instance, air-cured and fermented dark tobaccos, often used in cigars, tend to have higher levels of TSNAs compared to the tobacco blends found in many cigarettes. acs.org The analysis of TSNAs in various tobacco and nicotine-containing products, including e-cigarettes, is an active area of research to understand human exposure to these compounds from different sources. nih.gov

The study of TSNAs involves sophisticated analytical techniques to detect and quantify their presence in complex matrices like tobacco, smoke, and biological samples. sigmaaldrich.comcoresta.org These analytical methods are crucial for assessing the levels of these harmful constituents and for regulatory purposes. acs.org

Significance of (R,S)-N-Nitroso Anatabine-13C6 as a Research Probe

This compound is a stable isotope-labeled form of N'-nitrosoanatabine (NAT). pharmaffiliates.comsplendidlab.com In this labeled compound, six carbon atoms in the pyridine (B92270) ring of the anatabine (B1667383) structure are replaced with the heavier carbon-13 (¹³C) isotope. pharmaffiliates.comclearsynth.com This isotopic labeling is a critical tool in analytical chemistry, particularly in mass spectrometry-based methods.

The primary significance of this compound lies in its use as an internal standard for the quantitative analysis of NAT in various samples. coresta.org When analyzing complex mixtures, such as tobacco extracts or biological fluids, the presence of other compounds can interfere with the accurate measurement of the target analyte. By adding a known amount of the isotopically labeled internal standard to the sample, researchers can correct for variations in sample preparation and instrument response.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. This is because the labeled compound has nearly identical chemical and physical properties to the unlabeled analyte, meaning it behaves similarly during extraction, chromatography, and ionization. coresta.org However, it can be distinguished from the native analyte by its higher mass, allowing for precise and accurate quantification.

Research applications for this compound include its use in studies determining the levels of TSNAs in tobacco products and in biological monitoring studies to assess human exposure to these compounds. sigmaaldrich.comclearsynth.com Its availability as a well-characterized chemical standard is essential for the development and validation of analytical methods for TSNA analysis. synzeal.com

Data Tables

Table 1: Chemical Identity of this compound

PropertyValue
Chemical NameThis compound
Synonyms1,2,3,6-Tetrahydro-1-nitroso-2,3'-bipyridine-13C6; N'-Nitrosoanatabine-13C6; (R,S)-NAT-13C6. pharmaffiliates.com
Molecular FormulaC₄¹³C₆H₁₁N₃O. pharmaffiliates.com
Molecular Weight195.17 g/mol . splendidlab.comclearsynth.com

Table 2: Related Tobacco-Specific Nitrosamines

Compound NameAbbreviation
N'-nitrosonornicotineNNN. nih.gov
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanoneNNK. nih.gov
N'-nitrosoanabasineNAB. nih.gov
N'-nitrosoanatabineNAT. nih.gov

Properties

Molecular Formula

C₄¹³C₆H₁₁N₃O

Molecular Weight

195.17

Synonyms

1,2,3,6-Tetrahydro-1-nitroso-2,3’-bipyridine-13C6;  N’-Nitrosoanatabine-13C6;  (R,S)-NAT-13C6

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation of R,s N Nitroso Anatabine 13c6

Precursor Chemistry and Synthetic Route Design for N-Nitroso Anatabine (B1667383) Analogs

The synthesis of N-nitroso anatabine (NAT) and its analogs typically begins with precursors derived from pyridine (B92270). A common starting material is 3-aminomethylpyridine, which can be reacted with benzophenone (B1666685) to form an intermediate Schiff base, N-(diphenylmethylene)(pyridin-3-yl)methanamine. google.com This intermediate is then reacted with a dielectrophile, such as cis-1,4-dichloro-2-butene, in the presence of a non-nucleophilic base like lithium diisopropylamide (LDA), to construct the tetrahydropyridine (B1245486) ring of the anatabine skeleton. google.comresearchgate.net Subsequent acidification and basification steps yield anatabine. google.com

Another established route involves the use of 5-bromo-3-pyridinecarboxaldehyde as a key precursor. osti.govosti.gov This compound is condensed with ethyl carbamate, followed by a Diels-Alder reaction with 1,3-butadiene (B125203) to form the racemic anatabine ring system. osti.govosti.gov Hydrolysis and decarboxylation then lead to 5-bromoanatabine, which can be further processed. osti.gov The final step to produce N-nitroso anatabine involves nitrosation of the anatabine precursor, often using sodium nitrite (B80452) (NaNO₂) under acidic conditions. osti.govosti.govoup.com

Alternative synthetic strategies have also been explored, including photochemical methods and electrochemical approaches for N-nitrosation. cardiff.ac.uk While these methods offer potential advantages, the classical chemical synthesis routes remain prevalent for producing NAT and its analogs for analytical purposes. cardiff.ac.uk

Strategies for Carbon-13 Isotopic Labeling at Specific Positions

The introduction of stable isotopes, such as carbon-13 (¹³C), into the molecular structure of N-nitroso anatabine is essential for its use as an internal standard in quantitative mass spectrometry-based studies. nih.govrsc.orgshoko-sc.co.jp Site-specific labeling allows for precise tracking and quantification of the target analyte. nih.govresearchgate.net

For a compound like (R,S)-N-Nitroso Anatabine-¹³C₆, the goal is to incorporate six ¹³C atoms into the molecule. The specific positions of these labels are determined by the synthetic route and the availability of ¹³C-labeled precursors. A common strategy involves using a ¹³C-labeled starting material in the synthesis. For example, if the pyridine ring is to be labeled, a ¹³C-labeled nicotinic acid derivative could be employed as a precursor in a biomimetic synthesis approach. acs.org

Alternatively, if the tetrahydropyridine ring is the target for labeling, a ¹³C-labeled dielectrophile, such as ¹³C-labeled 1,4-dichloro-2-butene, could be used in the cyclization step. researchgate.net The choice of labeling strategy depends on the desired final product and the synthetic feasibility. For instance, in the synthesis of related labeled compounds, deuterium (B1214612) labeling has been achieved on the tetrahydropyridine ring. scbt.commedchemexpress.eumedchemexpress.com

The table below outlines potential precursors that could be utilized for the introduction of ¹³C labels at specific positions within the anatabine structure.

Labeled PrecursorPotential Labeled Positions in Anatabine
[¹³C₆]-Nicotinic AcidPyridine Ring
[¹³C₄]-1,4-dichloro-2-buteneTetrahydropyridine Ring
[¹³C₂]-3-aminomethylpyridineC2' and C3' of Pyridine Ring

Stereochemical Considerations in (R,S) Racemic Synthesis and Isomeric Purity

N-nitroso anatabine possesses a chiral center at the C2' position of the tetrahydropyridine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (S)-N-nitroso anatabine and (R)-N-nitroso anatabine. oup.comnih.govoup.com The synthesis of (R,S)-N-Nitroso Anatabine-¹³C₆, as indicated by the "(R,S)" designation, results in a racemic mixture, meaning it contains equal amounts of both the (R) and (S) enantiomers. caymanchem.comclearsynth.comcymitquimica.com

The synthesis routes described in section 2.1, particularly those employing Diels-Alder reactions or the alkylation of Schiff bases with achiral reagents, inherently produce racemic products. researchgate.netosti.gov The separation of these enantiomers to achieve isomeric purity requires specialized techniques, most commonly chiral chromatography. researchgate.netmdpi.comnih.gov Chiral stationary phases within high-performance liquid chromatography (HPLC) or gas chromatography (GC) columns can differentiate between the (R) and (S) enantiomers, allowing for their separation and individual quantification. oup.comresearchgate.netresearchgate.netscispace.com

Studies on the enantiomeric composition of NAT in tobacco products have shown that the (S)-enantiomer is typically more abundant, comprising around 82.6% of the total NAT. oup.comnih.govoup.comcapes.gov.br This natural enantiomeric excess is in contrast to the racemic nature of the synthetically produced (R,S)-N-Nitroso Anatabine-¹³C₆. The isomeric purity of the synthesized standard is a critical parameter and is typically verified using chiral analytical methods to ensure it is indeed a 1:1 racemic mixture.

The following table summarizes the key stereochemical properties of N-nitroso anatabine.

PropertyDescription
Chiral Center C2' position of the tetrahydropyridine ring oup.comoup.com
Enantiomers (S)-N-nitroso anatabine and (R)-N-nitroso anatabine oup.com
Synthetic Product (R,S)-N-Nitroso Anatabine (racemic mixture) caymanchem.comclearsynth.com
Natural Occurrence Predominantly the (S)-enantiomer in tobacco (approx. 82.6%) oup.comcapes.gov.br
Enantiomeric Separation Achieved via chiral chromatography (HPLC or GC) oup.comresearchgate.netmdpi.com

Formation Mechanisms of N Nitroso Anatabine

Chemical Pathways of Nitrosation of Anatabine (B1667383) and Related Alkaloids

N-Nitroso anatabine (NAT) is formed through the nitrosation of anatabine, a secondary amine alkaloid found in tobacco. tandfonline.comscispace.com This reaction involves the replacement of the hydrogen atom on the amine nitrogen with a nitroso group (N=O). scispace.com The process is facilitated by various nitrosating agents derived from nitrous acid, such as dinitrogen trioxide and dinitrogen tetroxide. eaht.org The nitrosation of secondary amines like anatabine can occur under mild conditions. tandfonline.comscispace.com

The formation of TSNAs, including NAT, is influenced by the availability of nitrosating agents, which are often derived from nitrates. tandfonline.comnih.gov In laboratory settings, the synthesis of labeled compounds like (+)[5-³H]NAT has been achieved through a multi-step process. This process starts with 5-bromo-3-pyridinecarboxaldehyde, which undergoes condensation and a Diels-Alder reaction, followed by hydrolysis, reduction, and finally nitrosation to yield the desired product. osti.gov

The chemical structures of anatabine and other tobacco alkaloids play a crucial role in their susceptibility to nitrosation. Anatabine, along with nornicotine (B190312) and anabasine, are secondary amines and readily react with nitrosating agents to form their respective nitrosamines: NAT, N'-nitrosonornicotine (NNN), and N'-nitrosoanabasine (NAB). tandfonline.comresearchgate.netresearchgate.net In contrast, nicotine (B1678760), a tertiary amine, requires an initial oxidative cleavage of a carbon-nitrogen bond before it can be nitrosated to form compounds like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). tandfonline.comresearchgate.net

In vitro studies have demonstrated the direct nitrosation of tobacco alkaloids. nih.gov The reaction between anatabine and a nitrosating agent directly yields NAT. researchgate.net These chemical pathways are fundamental to understanding the presence of NAT in various contexts.

Exogenous Formation Mechanisms in Tobacco Processing and Environmental Contexts

The majority of N-Nitroso Anatabine (NAT) and other tobacco-specific nitrosamines (TSNAs) are formed exogenously during the curing, fermentation, and processing of tobacco leaves. tandfonline.comosti.govresearchgate.netiarc.frhtslabs.com Freshly harvested green tobacco leaves contain minimal to no TSNAs. tandfonline.comosti.govcoresta.org

The formation of TSNAs is heavily dependent on the nitrate (B79036) content of the tobacco, which serves as a precursor to nitrosating agents. tandfonline.comnih.govosti.govresearchgate.net During air-curing, a process common for burley tobacco, microbial reduction of nitrate to nitrite (B80452) occurs. researchgate.netcoresta.org This nitrite then reacts with tobacco alkaloids, such as anatabine, to form NAT. researchgate.netresearchgate.netcoresta.org The formation of NAT and other TSNAs derived from secondary amines typically begins a few days after harvesting. tandfonline.com

In flue-cured tobacco, the curing method itself can be a primary source of TSNA formation. coresta.org Direct-fired burners used in modern curing barns can produce oxides of nitrogen (NOx), which are potent nitrosating agents. coresta.orgscispace.com When these gases come into contact with the tobacco leaves, they react with the alkaloids present to form TSNAs. coresta.orgscispace.com

The processing of tobacco into products like reconstituted tobacco sheets (RTS) also presents opportunities for TSNA formation. acs.org Studies on aqueous slurries of tobacco tissues have shown that factors like pH and temperature can significantly influence the formation of NAT and NNN. acs.org For instance, incubation of tobacco midrib tissue slurries at an unbuffered pH of 6.1 resulted in a more than 40-fold increase in NAT and NNN levels compared to slurries incubated at a buffered pH of 4.5 or 8.5. acs.org Interestingly, this increase in TSNA formation was not directly correlated with the nitrite content of the slurries, suggesting complex reaction dynamics. acs.org The addition of ascorbic acid has been shown to effectively block the formation of TSNAs during this process. acs.org

Furthermore, TSNAs are also formed during the smoking of tobacco, a process referred to as pyrosynthesis. nih.govosti.govresearchgate.net Some of the pre-formed NAT in the tobacco transfers directly into the smoke, while additional amounts are created during combustion. nih.govosti.gov High levels of NAT are also found in smokeless tobacco products like snuff, where fermentation and aging contribute to their formation. nih.gov

Data Tables

Table 1: Endogenous Formation of TSNAs in Rats

CompoundPercentage of Dose Detected in Urine
N'-nitrosoanatabine (NAT)2.1%
N'-nitrosoanabasine (NAB)0.68%
N'-nitrosonornicotine (NNN)0.53 x 10⁻³%

Source: Data from a study where rats were treated with (S)-nicotine (containing trace anatabine, anabasine, and nornicotine) and sodium nitrite. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of R,s N Nitroso Anatabine

Chromatographic Separation Techniques (e.g., Liquid Chromatography, Gas Chromatography)

The separation of (R,S)-N-Nitroso Anatabine (B1667383) from other chemically similar compounds is a crucial step in its analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely adopted techniques for this purpose. researchgate.netresearchgate.net These methods offer rapid and efficient separation of TSNAs. acs.org

Typically, reversed-phase columns, such as C18, are used for the separation. acs.org Specialized columns, including those with polar modifications like the Synergi Polar RP or Acclaim RSLC PA2, have also been successfully implemented to enhance separation from matrix interferences and other related alkaloids. nih.govshoko-sc.co.jp The mobile phase composition is carefully optimized to achieve the best resolution. Common mobile phases consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as ammonium (B1175870) acetate (B1210297) or acetic acid to control pH and improve peak shape. acs.orgnih.gov For instance, adjusting the mobile phase to be more acidic can help in resolving NAT's co-eluting peaks, such as nicotine (B1678760). nih.gov

While less common now, Gas Chromatography (GC) has also been used for TSNA analysis. coresta.org These methods often require derivatization of the analytes to increase their volatility and thermal stability for separation in the gas phase. However, LC-based methods are generally preferred due to simpler sample preparation and the ability to analyze the compounds in their native form.

Mass Spectrometric Detection and Identification Strategies (e.g., Tandem Mass Spectrometry, Electrospray Ionization)

Following chromatographic separation, mass spectrometry (MS) is the definitive technique for the detection and identification of (R,S)-N-Nitroso Anatabine. Tandem mass spectrometry (MS/MS) is the universally accepted standard due to its exceptional sensitivity and selectivity. researchgate.netcoresta.org

Electrospray Ionization (ESI) is the most common ionization source used to generate charged parent ions of the NAT molecule. acs.org These parent ions are then directed into the mass spectrometer, where they are isolated and fragmented. In the MS/MS process, specific fragment ions (product ions) are monitored. This technique, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides a high degree of certainty in identification and quantification. acs.orgnih.gov By monitoring a specific precursor ion to product ion transition, chemical noise is significantly reduced, allowing for the detection of trace levels of the compound even in complex matrices. For robust method development, technologies like RADAR, which acquire both full-scan MS and MRM data simultaneously, can be used to characterize the sample matrix and avoid interferences. acs.orgnih.gov

Sample Preparation and Enrichment Protocols (e.g., Solid-Phase Extraction)

Effective sample preparation is paramount to remove interfering substances and concentrate the target analyte, (R,S)-N-Nitroso Anatabine, prior to instrumental analysis. The choice of protocol depends on the complexity of the sample matrix, which can range from tobacco filler and smokeless tobacco products to e-liquids and biological fluids like urine. researchgate.netresearchgate.netacs.orgnih.gov

Solid-Phase Extraction (SPE) is a widely used and effective technique for sample cleanup and enrichment. Various sorbents can be employed, including silica-based cartridges and mixed-mode cartridges that combine reversed-phase and ion-exchange properties. nih.gov For example, a method for analyzing TSNAs in cigarette smoke involves extracting the sample from a filter pad with an ammonium acetate buffer, followed by purification on Sep-Pak silica (B1680970) cartridges. nih.gov

Liquid-Liquid Extraction (LLE) is another common approach, where the analyte is partitioned between two immiscible solvents to separate it from matrix components. Simpler methods, often referred to as "dilute and shoot," have also been developed to increase sample throughput. These methods involve minimal sample preparation, typically just dilution with the mobile phase, and rely heavily on the selectivity of the LC-MS/MS system to achieve accurate results. acs.org

In many protocols, especially for biological samples, an enzymatic hydrolysis step using enzymes like β-glucuronidase is included to measure total NAT, which includes both its free and conjugated (e.g., glucuronidated) forms. researchgate.net

Application of Isotope Dilution Mass Spectrometry Utilizing (R,S)-N-Nitroso Anatabine-13C6 as an Internal Standard

Isotope dilution mass spectrometry is the gold standard for achieving the most accurate and precise quantification of analytes in complex matrices. This technique relies on the use of a stable, isotopically labeled version of the analyte as an internal standard (IS). For the analysis of (R,S)-N-Nitroso Anatabine, this compound is the ideal internal standard. shoko-sc.co.jp This compound is chemically identical to the target analyte but has six of its carbon-12 atoms replaced with heavier carbon-13 isotopes, making it easily distinguishable by the mass spectrometer.

The methodology involves adding a precise and known amount of this compound to the sample at the very beginning of the preparation process. researchgate.net Because the labeled standard and the native analyte behave identically during extraction, cleanup, and chromatographic separation, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

During LC-MS/MS analysis, the instrument measures the ratio of the response of the native NAT to the response of the 13C6-labeled IS. acs.org Since the amount of IS added was known, this ratio allows for the precise calculation of the concentration of the native analyte in the original sample. This approach effectively corrects for variations in sample recovery and compensates for matrix-induced signal suppression or enhancement in the ion source, leading to highly reliable and accurate results. acs.orgnih.govresearchgate.net

Analytical Method Validation: Precision, Accuracy, and Detection Limits

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo rigorous validation. This process assesses several key performance characteristics, including precision, accuracy, and the limits of detection and quantification.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For TSNA analysis, methods often demonstrate high precision, with RSD values well below 15-20%. nih.gov

Accuracy measures the agreement between the measured value and the true or accepted reference value. It is often assessed by analyzing certified reference materials or by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix. For methods analyzing TSNAs, recoveries are generally expected to be within a range of 85-115%. nih.gov

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For the analysis of N-Nitroso Anatabine, modern LC-MS/MS methods can achieve very low detection limits, often in the picogram per milliliter (pg/mL) to low nanogram per milliliter (ng/mL) range. nih.govresearchgate.net

The table below summarizes typical validation parameters for methods used to quantify tobacco-specific nitrosamines, including N-Nitroso Anatabine.

Table 1: Representative Analytical Method Validation Parameters for TSNA Analysis

Parameter Typical Performance Metric Source(s)
Linearity (R²) > 0.99 acs.org
Precision (% RSD) < 15-20% nih.gov
Accuracy (% Recovery) 83 - 115% nih.gov

| Limit of Detection (LOD) | 0.4 - 10.0 pg/mL | researchgate.net |

Occurrence and Research Detection of N Nitroso Anatabine in Non Human Biological and Environmental Matrices

Detection in Tobacco and Tobacco Product Matrices

N-Nitrosoanatabine (NAT) is a well-documented constituent of a wide range of tobacco products. caymanchem.com It is found in substantial quantities in various forms of unburned tobacco, including moist snuff, chewing tobacco, and the tobacco filler of conventional cigarettes. nih.govoup.com Analytical studies using chiral stationary phase gas chromatography have revealed that the (S)-enantiomer of NAT is predominant, accounting for approximately 82.6% of the total NAT found in these products. oup.com The presence of NAT is directly linked to its precursor, anatabine (B1667383), a minor alkaloid found in tobacco. cdc.gov

In the context of electronic cigarettes, NAT has been detected in e-liquids. caymanchem.com However, its presence and concentration can be variable. Studies have shown that while some commercial e-liquids may contain no detectable levels of TSNAs, others can contain NAT. nih.gov Research has demonstrated that the formation of NAT in e-liquids can occur over time, particularly in the presence of nitrite (B80452) and the precursor alkaloid, anatabine. nih.gov In one study, e-liquid fortified with both nitrite and anatabine showed an increase in NAT levels over an eight-week period. nih.gov

Table 1: Detection of N-Nitroso Anatabine in Various Tobacco Product Matrices

Matrix Key Research Findings Citations
Smokeless Tobacco (Moist Snuff, Chewing Tobacco) Consistently detected in substantial quantities. nih.govoup.com
Cigarette Tobacco Filler Commonly present; (S)-NAT is the predominant enantiomer, comprising ~82.6% of total NAT. nih.govoup.com
Electronic Cigarette Liquid Detected, but levels can be low or absent. Formation is possible if precursors (anatabine and nitrite) are present. caymanchem.comnih.govnih.gov

Quantification in Experimental Tobacco Smoke and Vapor Condensates

NAT present in tobacco filler is transferred to mainstream smoke during combustion and is also formed during the smoking process. acs.org Along with N-nitrosonornicotine (NNN), NAT is one of the most abundant TSNAs found in mainstream cigarette smoke. acs.org The efficiency of transfer from tobacco to smoke varies depending on the smoking conditions. For TSNAs, the average ratio of transfer to mainstream smoke from filler content is approximately 13% under the ISO machine-smoking regimen and 29% under the more aggressive Canadian Intense (CI) regimen. acs.org

In aerosols from electronic cigarettes, the presence of NAT is highly dependent on the composition of the e-liquid and the conditions of vaporization. nih.gov When commercial e-liquids with very low TSNA levels were tested, no NAT was detected in the resulting aerosol. nih.gov However, in experiments using e-liquids intentionally spiked with TSNAs, NAT was efficiently delivered to the aerosol, with measured levels being statistically similar to the expected amounts based on consumption. nih.gov Furthermore, research has shown that NAT can be formed during the aerosol generation process if precursors are present in the e-liquid. In an experiment with an e-liquid fortified with nitrite, low levels of NAT (0.64 ng/g) were detected in the aerosol, which was attributed to the nitrosation of anatabine impurities present in the liquid. nih.gov The high temperatures (200–300 °C) reached by the heating coil can facilitate this chemical formation. acs.org

Table 2: Quantification of N-Nitroso Anatabine in Smoke and Vapor

Matrix Condition Quantitative Finding Citations
Mainstream Cigarette Smoke Canadian Intense (CI) Regimen ~29% of the amount in tobacco filler is transferred to smoke. acs.org
Mainstream Cigarette Smoke ISO Regimen ~13% of the amount in tobacco filler is transferred to smoke. acs.org
E-cigarette Aerosol E-liquid fortified with nitrite 0.64 ng/g of NAT was formed during aerosolization. nih.gov
E-cigarette Aerosol Commercial e-liquid (low TSNA content) Not detected above the limit of quantification. nih.gov

Identification in In Vitro Cell Culture Systems and In Vivo Animal Tissues/Fluids for Mechanistic Studies

The study of NAT in biological systems is crucial for understanding its metabolic fate and potential biological activity. Research has demonstrated that endogenous formation of NAT can occur in vivo. In a study involving rats, animals treated with tobacco alkaloids (which contained anatabine as an impurity) and sodium nitrite were found to have NAT in their urine. researchgate.net This finding confirms that the precursor alkaloid can be nitrosated within a biological system to form NAT. researchgate.net The yield of NAT was calculated to be 2.1% of the administered anatabine dose in this study. researchgate.net

Analytical methods have been specifically developed for the determination of TSNAs, including NAT, in biological fluids like urine using LC-MS/MS. publisso.decore.ac.uk These methods are sensitive enough for biomonitoring studies and have established that NAT can be present in urine in both its free form and as a glucuronide conjugate, which is a common metabolic pathway for detoxification and excretion. publisso.decore.ac.uk While many mechanistic studies focus on the precursor alkaloid, anatabine, for its anti-inflammatory properties in various in vitro cell systems, the potential for in-situ formation of NAT in these systems is recognized, particularly if a source of nitrites is present. nih.govresearchgate.net

Table 3: Identification of N-Nitroso Anatabine in Biological Matrices

Matrix Organism/System Key Research Finding Citations
Urine Rat (In Vivo) Endogenous formation of NAT was demonstrated after administration of precursor alkaloids and nitrite. researchgate.net
Urine Human Smokers Detected at a median concentration of 4.02 ng/ml; exists in free and glucuronidated forms. publisso.decore.ac.uknih.gov
In Vitro Cell Systems Various While studies often focus on anatabine, these systems are used for mechanistic investigations where NAT could be identified. nih.govresearchgate.net

Presence and Analysis in Environmental Water Samples (e.g., related to analytical method development)

The detection of tobacco-related compounds in the environment is an area of growing interest. N-Nitrosoanatabine is recognized as a compound of interest for environmental monitoring, specifically in water matrices. Its use as an analytical reference standard has been cited for the quantification of tobacco-specific nitrosamines in wastewater samples. sigmaaldrich.com This application underscores the need for sensitive and selective analytical methods, such as LC-MS/MS, to detect trace levels of these compounds in complex environmental samples. sigmaaldrich.com The development of such methods is essential for assessing the extent of environmental contamination originating from tobacco product use and disposal.

Table 4: Analysis of N-Nitroso Anatabine in Environmental Matrices

Matrix Context of Analysis Analytical Technique Citations
Wastewater Analytical method development and use as a reference standard for quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) sigmaaldrich.com

Metabolic Pathways and Biotransformation of N Nitroso Anatabine in Experimental Models

Characterization of Phase I Metabolic Reactions in Animal Models

Phase I metabolic reactions typically involve oxidation, reduction, or hydrolysis, which introduce or expose functional groups on a xenobiotic, preparing it for Phase II conjugation or excretion. nih.govyoutube.commdpi.com For carcinogenic TSNAs such as NNN and NNK, the key Phase I reaction is α-hydroxylation, a metabolic activation step that leads to the formation of DNA-alkylating species. researchgate.netnih.govaacrjournals.org

In contrast, the Phase I metabolism of NAT does not appear to be dominated by this activation pathway, which is consistent with its classification as a non-carcinogenic or, at most, a weak carcinogenic agent. plos.org While specific studies detailing the full range of Phase I metabolites of NAT in animal models are limited, a significant detoxification pathway for TSNAs sharing its pyridine (B92270) ring structure is N-oxidation. researchgate.net This reaction, catalyzed by cytochrome P450 enzymes, leads to the formation of TSNA-N-oxides. researchgate.net These N-oxide products have been identified in the urine of rodents exposed to various TSNAs and are considered detoxification metabolites. researchgate.netmdpi.com Given that NAT possesses a pyridine ring, it is plausible that pyridine-N-oxidation represents a primary Phase I metabolic route in animal models, converting NAT into a more polar, readily excretable compound. However, detailed characterization of specific NAT-derived Phase I metabolites from in vivo animal studies remains an area requiring further investigation.

Role of Cytochrome P450 Enzymes in N-Nitroso Anatabine (B1667383) Biotransformation (in vitro and animal studies)

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are central to Phase I metabolism of most xenobiotics. mdpi.comsigmaaldrich.com While specific CYP enzymes responsible for the biotransformation of NAT have not been definitively identified, research on related TSNAs provides insight into potential catalysts. Studies on the detoxification of NNK and its metabolite NNAL via N-oxidation have implicated several CYP isoforms, including CYP1A2, CYP2C19, CYP2E1, and CYP3A4, in this process in vitro. researchgate.net It is reasonable to hypothesize that these or similar CYP enzymes could also be involved in the N-oxidation of NAT.

A significant body of research has focused on the interaction of NAT with CYP2A13. CYP2A13 is a key enzyme in the metabolic activation of NNK and NNN. nih.gov In vitro studies have demonstrated that NAT is not a significant substrate for metabolic activation by this enzyme but rather acts as a competitive inhibitor of its activity. nih.gov This inhibitory role suggests that NAT can bind to the active site of CYP2A13, thereby preventing the metabolic activation of more potent carcinogens like NNK. nih.gov This finding highlights a crucial aspect of NAT's biotransformation profile: its primary interaction with key CYP enzymes appears to be inhibitory rather than leading to the formation of carcinogenic metabolites.

Identification of Phase II Conjugation Products in Experimental Systems

Phase II metabolism involves the conjugation of a xenobiotic or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione, to increase its water solubility and facilitate its elimination from the body. drughunter.comreactome.org This process is generally considered a detoxification step. uomus.edu.iq

For N-Nitroso Anatabine, a major Phase II metabolic pathway is N-glucuronidation. publisso.deresearchgate.net In this reaction, UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of glucuronic acid to the pyridine nitrogen of NAT. The resulting metabolite, N′-nitrosoanatabine-N-glucuronide (NAT-N-Gluc), is highly water-soluble and can be readily excreted in urine. publisso.deresearchgate.net The presence of NAT and its glucuronide conjugate has been confirmed in the urine of smokers, indicating that this is a relevant metabolic pathway in humans. publisso.deconsensus.app This conjugation reaction represents an effective pathway for the detoxification and clearance of NAT.

Comparative Biotransformation with Other Tobacco-Specific Nitrosamines in Animal and In Vitro Models

The biotransformation of NAT differs significantly from that of the carcinogenic TSNAs, NNK and NNN, primarily in the balance between metabolic activation and detoxification. plos.org

Metabolic Activation: The carcinogenicity of NNK and NNN is dependent on metabolic activation via α-hydroxylation, a Phase I reaction catalyzed predominantly by CYP2A enzymes. aacrjournals.orgnih.govnih.gov This pathway generates unstable metabolites that decompose to form DNA-reactive electrophiles, leading to the formation of DNA adducts and initiating the process of carcinogenesis. researchgate.net In contrast, NAT does not appear to undergo significant α-hydroxylation, which accounts for its lack of carcinogenicity. plos.org

Detoxification Pathways: While NNK and NNN also undergo detoxification reactions, including carbonyl reduction (for NNK) and glucuronidation, their metabolism is characterized by the prominent activation pathway. For NAT, detoxification appears to be the predominant metabolic route. The main pathways are likely pyridine N-oxidation (Phase I) and N-glucuronidation (Phase II), both of which lead to more polar, excretable metabolites without generating DNA-reactive intermediates. publisso.deresearchgate.net

Enzyme Interaction: NAT, along with N-nitrosoanabasine (NAB), acts as a competitive inhibitor of CYP2A13, the primary enzyme responsible for activating NNK and NNN. nih.gov This inhibitory action contrasts with NNK and NNN, which are substrates for this enzyme. The presence of NAT can therefore reduce the metabolic activation of co-existing carcinogenic TSNAs.

The following table summarizes the key comparative aspects of TSNA biotransformation.

Investigation of Metabolic Inhibition and Induction by N-Nitroso Anatabine and Related Compounds (in vitro studies)

In vitro studies have been instrumental in characterizing the ability of NAT to modulate the activity of drug-metabolizing enzymes. The available research focuses on metabolic inhibition, with no significant evidence suggesting that NAT acts as an inducer of CYP enzymes.

The most notable finding is the competitive inhibition of CYP2A13 by NAT. nih.gov CYP2A13 is highly expressed in the human respiratory tract and is exceptionally efficient at metabolizing and activating NNK. An in vitro study investigating the effect of NAT, NAB, and nicotine (B1678760) on CYP2A13-catalyzed NNK metabolism established that all three compounds competitively inhibited the formation of NNK's metabolic products. nih.gov NAT and NAB were found to be much more potent inhibitors than nicotine. nih.gov The inhibition constant (Ki) values indicate the potency of an inhibitor; a lower Ki value signifies a more potent inhibition. The study demonstrated that NAT strongly inhibits the formation of the NNK metabolites 4-oxo-4-(3-pyridyl)butanal (OPB), 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB), and 4-oxo-4-(3-pyridyl)butanoic acid (OPBA). nih.gov

The following table presents the Ki values for the inhibition of CYP2A13-mediated NNK metabolism by NAT, NAB, and nicotine.

These findings suggest that structurally similar tobacco constituents with weak or no carcinogenicity, such as NAT, can influence the metabolic activation of potent carcinogens like NNK by competing for the same enzyme. nih.gov This interaction may interfere with the carcinogenicity of NNK to some extent.

Mechanistic Research on Biological Interactions of N Nitroso Anatabine in Defined Systems

In Vitro Assessment of Genotoxic and Mutagenic Potentials

The evaluation of the genotoxic and mutagenic potential of N-nitroso compounds, including N-Nitroso Anatabine (B1667383) (NAT), relies on a battery of in vitro assays designed to detect DNA damage, gene mutations, and chromosomal aberrations. N-nitrosamines as a class are typically not directly mutagenic; they require metabolic activation to exert their genotoxic effects. nih.govacs.org This activation is commonly achieved in vitro by introducing a mammalian liver homogenate, such as the S9 fraction from rats or hamsters, which contains cytochrome P450 (CYP) enzymes. acs.org

Standard assays to evaluate these effects include the bacterial reverse mutation assay (Ames test), the sister chromatid exchange (SCE) assay, and the in vitro micronucleus (IVMN) test.

Ames Test: This widely used assay assesses a chemical's ability to induce mutations in different strains of Salmonella typhimurium. For nitrosamines, the test's sensitivity is often enhanced by using specific bacterial strains (e.g., TA100, TA1535), hamster liver S9 for metabolic activation, and a pre-incubation method. acs.org While extensive data exists for many nitrosamines, specific results for N-Nitroso Anatabine in the Ames test are not widely documented in publicly available literature.

Sister Chromatid Exchange (SCE) Assay: This cytogenetic test detects the reciprocal exchange of DNA between sister chromatids, an indicator of genetic damage. While direct data on N-Nitroso Anatabine is scarce, studies on its parent alkaloid, anatabine, have shown a dose-dependent increase in sister chromatid exchanges in Chinese hamster ovary (CHO) cells. This suggests that the foundational structure of NAT has the potential to induce genetic alterations.

In Vitro Micronucleus (IVMN) Test: The IVMN assay identifies chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity) by detecting the formation of micronuclei in the cytoplasm of treated cells. nih.govhesiglobal.org It is a sensitive endpoint for assessing chromosomal damage. Comprehensive data from IVMN assays specifically for N-Nitroso Anatabine are not readily available.

Genotoxicity data for various N-nitrosamines is often compiled in large-scale screening programs. The principles of these assays are well-established for the nitrosamine class, but specific experimental results for (R,S)-N-Nitroso Anatabine remain a gap in the literature.

Comparative Biological Activity and Evaluation of Carcinogenic Potential in Specific Animal Studies

The carcinogenic potential of N-Nitroso Anatabine (NAT) has been evaluated in several animal models, typically in comparative studies with other tobacco-specific nitrosamines (TSNAs) known for their potent carcinogenicity, such as N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK). The consensus from these studies is that NAT is either inactive or, at most, a weak carcinogen. oup.com

In a key dose-response study using F344 rats, NAT was found to be inactive at all three tested dose levels. nih.gov In stark contrast, NNN and NNK, administered at the same doses, induced a significant incidence of tumors in the nasal cavity. nih.gov NNK also caused a high rate of tumors in the lung and liver. nih.gov Similarly, studies in Syrian golden hamsters have shown NNN to be a moderately active tumorigenic agent in the upper respiratory tract, while the related N'-nitrosoanabasine (NAB) was inactive. jchr.org While not displaying potent carcinogenicity itself, NAT is a significant component of tobacco products. oup.com

The table below summarizes findings from comparative carcinogenicity studies involving key tobacco-specific nitrosamines.

CompoundAnimal ModelObserved Carcinogenic ActivityPrimary Target Organs
N-Nitroso Anatabine (NAT)F344 RatsInactiveNone Observed
N'-Nitrosonornicotine (NNN)F344 RatsCarcinogenicNasal Cavity, Esophagus
N'-Nitrosonornicotine (NNN)Syrian Golden HamstersModerately ActiveTrachea, Nasal Cavity
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)F344 RatsPotent CarcinogenNasal Cavity, Lung, Liver
N'-Nitrosoanabasine (NAB)F344 RatsWeak CarcinogenEsophagus (low incidence)
N'-Nitrosoanabasine (NAB)Syrian Golden HamstersInactiveNone Observed

Molecular Level Interactions with Cellular Components in Experimental Models (general nitrosamine principles)

The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation into reactive electrophilic intermediates that can interact with cellular macromolecules, most importantly DNA. nih.govacs.org This process is a hallmark of the molecular mechanism of action for this class of compounds and is considered a critical step in the initiation of carcinogenesis. nih.govjchr.org

The primary pathway for metabolic activation is enzymatic α-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes. acs.orgacs.orgnuv.ac.in This oxidation occurs on a carbon atom adjacent (in the alpha position) to the N-nitroso group. acs.orgnih.gov The resulting α-hydroxy nitrosamine is an unstable intermediate that undergoes spontaneous decomposition. hesiglobal.orghesiglobal.org

This decomposition generates a highly reactive diazonium ion. acs.orglhasalimited.org The diazonium ion is a potent alkylating agent that can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts. nih.govnih.gov The formation of these DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes. nih.gov This sequence of metabolic activation, DNA adduct formation, and subsequent mutation is the widely accepted molecular basis for the carcinogenic activity of N-nitrosamines. nih.govnih.gov

While this general mechanism applies to carcinogenic nitrosamines, the lack of significant carcinogenic activity for N-Nitroso Anatabine suggests that it may not be efficiently metabolized via this α-hydroxylation pathway to form DNA-reactive intermediates, or that the resulting intermediates are not effective in causing critical DNA damage. Studies have shown that NAT can act as a competitive inhibitor of the metabolic activation of other potent nitrosamines like NNN and NNK, which are metabolized by CYP2A13, suggesting it can interact with the active sites of these enzymes. nih.govnih.gov

Enantiomeric Specificity in Biological Processes

N-Nitroso Anatabine (NAT) possesses a chiral center at the 2'-position of its structure, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-NAT and (R)-NAT. oup.comoup.com Research into the composition of tobacco products has revealed that this chirality has significant implications, as the two enantiomers are not present in equal amounts.

Studies using chiral stationary phase gas chromatography have consistently shown that (S)-NAT is the predominant enantiomer found in various tobacco products, including moist snuff, chewing tobacco, and cigarette tobacco. oup.comnih.gov In one comprehensive analysis of 12 different tobacco products, (S)-NAT comprised an average of 82.6% of the total NAT present. oup.com The prevalence of the (S)-enantiomer of NAT is thought to be a direct result of the enantiomeric composition of its precursor alkaloid, anatabine, which also exists predominantly in the (S)-form in the tobacco plant. oup.comnih.gov

CompoundProduct TypeAverage Percentage of (S)-Enantiomer
N-Nitroso Anatabine (NAT)Moist Snuff, Chewing Tobacco, Cigarette Tobacco (n=12)82.6% ± 1.44%
N'-Nitrosonornicotine (NNN)Moist Snuff, Chewing Tobacco, Cigarette Tobacco (n=12)75.0% ± 8.83%

Data from Carmella et al., 2000. oup.com

While direct studies on the comparative carcinogenicity of the individual (R)- and (S)-enantiomers of NAT have not been reported, research on the structurally similar tobacco-specific nitrosamine NNN provides a compelling precedent. For NNN, the (S)-enantiomer has been shown to be a significantly more potent esophageal and oral carcinogen in rats than the (R)-enantiomer. researchgate.net This difference in biological activity is attributed to stereospecific metabolism, where (S)-NNN is more efficiently activated to form DNA adducts in target tissues. Given the structural similarity and the established predominance of the (S)-enantiomer for both compounds, it is plausible that the biological activities of NAT, though weak, could also exhibit enantiomeric specificity.

Future Research Trajectories and Innovations in R,s N Nitroso Anatabine Study

Development of Next-Generation Analytical Techniques for Trace Analysis

The accurate detection and quantification of TSNAs at trace levels in complex matrices such as tobacco products, biological fluids, and environmental samples present a significant analytical challenge. The development of next-generation analytical techniques is crucial for a better understanding of human exposure and risk assessment. (R,S)-N-Nitroso Anatabine-13C6 plays a pivotal role in these advancements, particularly in isotope dilution mass spectrometry.

Future developments are expected to focus on enhancing the sensitivity, selectivity, and throughput of current methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard for TSNA analysis. chromatographyonline.comnih.govmdpi.com Innovations in this area may include the use of more advanced mass analyzers, such as high-resolution mass spectrometry (HRMS), which can provide even greater specificity and the ability to perform non-targeted screening for novel metabolites.

The use of this compound as an internal standard is critical in these advanced methodologies. It allows for the correction of matrix effects, which are a common source of inaccuracy in LC-MS/MS analysis. chromatographyonline.comfoodriskmanagement.com By adding a known amount of the 13C-labeled standard to a sample, any variations in signal intensity due to suppression or enhancement by the sample matrix can be normalized, leading to more accurate quantification. foodriskmanagement.comlibios.fr

Table 1: Comparison of Analytical Techniques for TSNA Analysis

TechniqueAdvantagesDisadvantagesRole of this compound
GC-TEA Nitrosamine-specific detectorLess selective than mass spectrometry, extensive sample cleanup requiredNot directly applicable
LC-MS/MS High sensitivity and selectivitySusceptible to matrix effectsEssential as an internal standard for accurate quantification chromatographyonline.com
UHPLC-HRMS Very high selectivity and sensitivity, capable of non-targeted analysisHigher cost and complexityIdeal internal standard for precise quantification and structural confirmation

Elucidation of Undiscovered Metabolic Pathways and Metabolites in Diverse Model Organisms

Understanding the metabolic fate of (R,S)-N-Nitroso Anatabine (B1667383) is fundamental to assessing its biological activity. While it is known that metabolic activation is a prerequisite for the carcinogenicity of many TSNAs, the specific pathways and metabolites of N-nitrosoanatabine (NAT) are not as extensively studied as those of other TSNAs like NNN and NNK. nih.govmdpi.commdpi.com

The use of this compound offers a powerful tool to trace the metabolic fate of this compound in various biological systems. By administering the 13C-labeled compound to model organisms (e.g., rodents, cell cultures), researchers can use mass spectrometry to identify and quantify metabolites containing the 13C label. nih.govacs.org This approach allows for the unambiguous identification of compound-related material, even at very low concentrations.

Future research in this area will likely involve:

In vivo studies in different animal models to identify major metabolic pathways and excretion profiles.

In vitro studies using liver microsomes or specific enzyme systems to pinpoint the enzymes responsible for its metabolism.

Metabolomics approaches combining stable isotope labeling with high-resolution mass spectrometry to discover novel and previously uncharacterized metabolites. nih.gov

These studies will be crucial in determining whether NAT can be metabolically activated to reactive intermediates capable of interacting with cellular macromolecules.

Exploration of Molecular Mechanisms of Action in Diverse Biological Systems

While (R,S)-N-Nitroso Anatabine is generally considered to be non-carcinogenic or a weak carcinogen in animal studies, the underlying molecular mechanisms of its biological effects are not fully understood. caymanchem.comumn.edu The parent compound, anatabine, is a minor tobacco alkaloid. nih.gov

Isotopically labeled this compound can be instrumental in elucidating these mechanisms. For instance, it can be used in studies designed to investigate:

DNA Adduct Formation: A key mechanism of action for many carcinogens is the formation of covalent adducts with DNA. mdpi.combiosynth.comnih.gov By using the 13C-labeled compound, researchers can search for and quantify specific DNA adducts using sensitive mass spectrometry techniques. This would provide direct evidence of its genotoxic potential, if any.

Protein Binding: Covalent binding to proteins can also contribute to toxicity. This compound can be used to identify protein targets and characterize the nature of the binding.

Cellular Signaling Pathways: The effect of N-nitrosoanatabine on cellular signaling pathways involved in cell proliferation, apoptosis, and DNA repair can be investigated.

These studies will provide a more comprehensive understanding of the toxicological profile of (R,S)-N-Nitroso Anatabine and its potential contribution to the health effects of tobacco use.

Expanding Applications of Isotopic Labeling in Tracing and Mechanistic Research

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern biomedical research. acs.orgmusechem.com The applications of this technology are continually expanding, and future research in this area is likely to see the use of this compound in increasingly sophisticated experimental designs.

One of the key advantages of using 13C-labeled compounds is the stability of the label and the fact that it does not significantly alter the chemical properties of the molecule. foodriskmanagement.com This is in contrast to deuterium (B1214612) labeling, which can sometimes lead to isotopic effects that alter the rate of metabolic reactions.

Future applications of this compound may include:

Pharmacokinetic Studies: Detailed studies of the absorption, distribution, metabolism, and excretion (ADME) of N-nitrosoanatabine in humans. acs.org

Toxicogenomics and Proteomics: Investigating the effects of N-nitrosoanatabine exposure on gene expression and protein profiles. The use of the labeled compound can help to link specific molecular changes to the compound and its metabolites. acs.org

Environmental Fate and Transport: Tracing the movement and degradation of N-nitrosoanatabine in the environment.

The continued availability and application of high-quality, stable isotope-labeled standards like this compound will be essential for advancing our understanding of the complex biological and environmental effects of tobacco-specific nitrosamines.

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing (R,S)-N-Nitroso Anatabine-<sup>13</sup>C6 in laboratory settings?

Answer:
Synthesis typically involves nitrosation of isotopically labeled anatabine (<sup>13</sup>C6) using nitrosating agents (e.g., sodium nitrite under acidic conditions). Key steps include:

  • Isotopic Labeling : Use <sup>13</sup>C-enriched precursors to ensure uniform isotopic distribution .
  • Purification : Column chromatography (e.g., HPLC) to separate rotameric forms, as observed in similar N-nitroso compounds like metoprolol N-nitroso, which exhibit distinct HPLC peaks (e.g., 8.9 min and 9.4 min) .
  • Characterization : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR, high-resolution mass spectrometry (HRMS), and isotopic purity analysis (e.g., >98 atom% <sup>13</sup>C) .

Basic: What analytical techniques are validated for quantifying (R,S)-N-Nitroso Anatabine-<sup>13</sup>C6 in biological matrices?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use <sup>13</sup>C6-labeled compound as an internal standard to correct for matrix effects and ion suppression .
  • HPLC with UV/Vis Detection : Optimize conditions (e.g., C18 columns, acetonitrile/water gradients) to resolve rotamers, as demonstrated for ramipril N-nitroso (peaks at 15.7 min and 17.0 min) .
  • Isotope Dilution Analysis : Leverage the <sup>13</sup>C label for precise quantification in complex samples, minimizing interference from endogenous compounds .

Advanced: How can researchers address stability challenges of (R,S)-N-Nitroso Anatabine-<sup>13</sup>C6 during long-term storage?

Answer:

  • Storage Conditions : Store at 0–6°C in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation, as recommended for labile N-nitroso standards .
  • Stability Monitoring : Use LC-MS to track degradation products (e.g., denitrosation) over time. Studies on similar compounds show pH and temperature critically influence stability .
  • Cryopreservation : For extended storage, lyophilize aliquots and store at -80°C, validated for nitrosamine reference materials .

Advanced: How can data discrepancies arising from rotameric forms of (R,S)-N-Nitroso Anatabine-<sup>13</sup>C6 be resolved during analysis?

Answer:

  • Chromatographic Optimization : Employ chiral columns or hydrophilic interaction liquid chromatography (HILIC) to separate rotamers, as seen in studies on metoprolol N-nitroso (rotamer ratio 13.5:86.2) .
  • Computational Modeling : Predict rotamer stability using density functional theory (DFT) to correlate with experimental retention times .
  • Quantitative Integration : Sum peak areas of all rotameric forms for total concentration calculations, ensuring consistency across replicates .

Advanced: What strategies are effective for tracking endogenous vs. exogenous sources of (R,S)-N-Nitroso Anatabine-<sup>13</sup>C6 in in vivo studies?

Answer:

  • Isotope Tracing : Administer <sup>13</sup>C-labeled compound and monitor isotopic enrichment in biological fluids (e.g., urine, plasma) via LC-HRMS to distinguish exogenous intake from endogenous nitrosation .
  • Biomarker Correlation : Measure urinary N-nitroso metabolites (e.g., nitrosoproline) alongside <sup>13</sup>C-labeled species, as done in cohort studies linking N-nitroso exposure to gastric cancer risk .
  • Endogenous Mitigation : Use inhibitors of nitrosation (e.g., ascorbic acid) in control groups to isolate exogenous contributions .

Basic: How should researchers validate the specificity of detection methods for (R,S)-N-Nitroso Anatabine-<sup>13</sup>C6 in complex matrices?

Answer:

  • Cross-Validation : Compare results across orthogonal techniques (e.g., GC-MS vs. LC-MS) to rule out false positives .
  • Surrogate Standards : Use structurally similar N-nitroso compounds (e.g., N-nitrosodiethylamine) as positive controls, following FDA guidelines for impurity analysis .
  • Matrix Spike Recovery : Spike known concentrations into biological samples (e.g., serum, tissue homogenates) and calculate recovery rates (target: 85–115%) .

Advanced: How can conflicting epidemiological data on N-nitroso compound carcinogenicity be addressed in studies using (R,S)-N-Nitroso Anatabine-<sup>13</sup>C6?

Answer:

  • Exposure Index Modeling : Develop indices integrating dietary intake (via FFQ databases ), endogenous nitrosation rates, and confounding factors (e.g., smoking) to refine risk assessments .
  • Dose-Response Analysis : Use <sup>13</sup>C-labeled compound to establish precise exposure thresholds in animal models, correlating with DNA adduct formation observed in mechanistic studies .
  • Cohort Stratification : Segment populations by genetic susceptibility (e.g., CYP2E1 polymorphisms) to identify high-risk subgroups, as suggested in gastric cancer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.